ZBC260

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ZBC260, also known as BETd-260, is a PROTAC (Proteolysis-Targeting Chimera) that targets BET proteins for degradation . It has been studied for its effects on cancer, particularly triple-negative breast cancer (TNBC) and glioma . In TNBC, ZBC260 has been found to suppress stemness and tumorigenesis while promoting differentiation by disrupting inflammatory signaling .

Chemical Reactions Analysis

ZBC260 is capable of inducing the degradation of BET proteins, including BRD2, BRD3, and BRD4 . This degradation disrupts super-enhancer activity, thereby suppressing the expression of oncogenes such as c-MYC and other super-enhancer-associated genes .

科学研究应用

Anti-Osteosarcoma Activity

BETd-260 has shown promising results in the treatment of osteosarcoma, a type of bone cancer. It operates by degrading BET proteins, which are crucial for the survival of cancer cells. In vitro and in vivo studies have demonstrated that BETd-260 can significantly suppress cell viability in osteosarcoma cell lines and induce apoptosis, leading to the death of cancer cells .

Leukemia Treatment

In the context of leukemia, particularly the RS4;11 leukemia cell line, BETd-260 has been identified as a highly potent BET degrader. It can achieve cellular potencies in the picomolar range and has been effective in inducing rapid tumor regression in vivo. This positions BETd-260 as a potential therapeutic agent for acute myeloid leukemia and other related hematological malignancies .

Triple-Negative Breast Cancer

BETd-260 has been found to be effective against triple-negative breast cancer (TNBC), a challenging form of breast cancer that lacks targeted therapies. It works by degrading BET proteins, leading to the suppression of tumor progression and a reduction in cancer stem cell populations. This effect is achieved through the downregulation of inflammatory genes and pathways, which are known to contribute to the stemness and tumorigenesis of TNBC .

Inhibition of Inflammatory Signaling

ZBC260, the alternative name for BETd-260, has been shown to disrupt inflammatory signaling pathways. This disruption leads to the suppression of stemness and tumorigenesis while promoting differentiation in cancer cells. The compound’s ability to target inflammatory pathways offers a novel approach to cancer treatment, particularly in cancers where inflammation plays a key role in disease progression .

Glioma Treatment

BETd-260 has also been explored for its applications in treating glioma, a type of brain cancer. It acts by repressing Wnt/β-catenin signaling, which is crucial for the growth of stem-like cells in gliomas. By inhibiting this pathway, BETd-260 can effectively reduce tumor progression and the growth of cancerous stem cells .

Epigenetic Regulation

As an epigenetic regulator, BETd-260 targets bromodomain-containing proteins, which are involved in reading acetylated lysine residues on histone tails. This action disrupts the normal function of these proteins, leading to the downregulation of oncogenes and other genes associated with cancer progression. The ability to modulate epigenetic regulation makes BETd-260 a valuable tool in cancer research and therapy .

作用机制

Target of Action

BETd-260, also known as ZBC260, is a Proteolysis-Targeting Chimera (PROTAC) that targets Bromodomain and Extra Terminal (BET) proteins . The primary targets of BETd-260 are the BET proteins BRD2, BRD3, and BRD4 . These proteins are epigenetic “readers” that play a major role in the regulation of gene transcription .

Mode of Action

BETd-260 operates by connecting ligands for Cereblon and BET . It induces the degradation of BET proteins at low nanomolar concentrations . This disrupts chromatin remodeling, prevents the expression of certain growth-promoting genes, and leads to an inhibition of cell growth in susceptible tumors .

Biochemical Pathways

The action of BETd-260 affects several biochemical pathways. It predominantly downregulates a large number of genes involved in proliferation and apoptosis . It also substantially inhibits the expression of anti-apoptotic Mcl-1, Bcl-xl while increasing the expression of pro-apoptotic Noxa . This results in massive apoptosis in cells within hours .

Pharmacokinetics

The pharmacokinetics of BETd-260 have been optimized to improve its efficacy. It exhibits superior selectivity, potency, and antitumor activity compared to its parental BET inhibitor compound . It effectively depletes BET proteins in tumors and exhibits strong antitumor activities at well-tolerated dosing schedules .

Result of Action

BETd-260 potently suppresses cell viability and robustly induces apoptosis in various cancer cells, including hepatocellular carcinoma (HCC) cells and leukemia cells . It also profoundly inhibits the growth of cell-derived and patient-derived xenografts in mice .

未来方向

属性

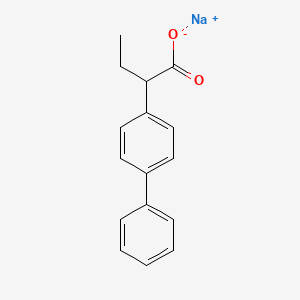

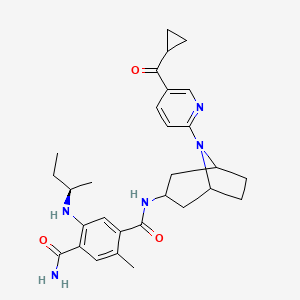

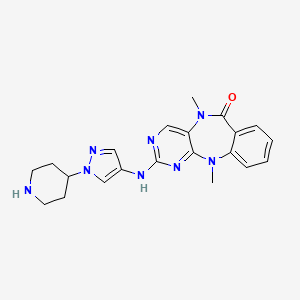

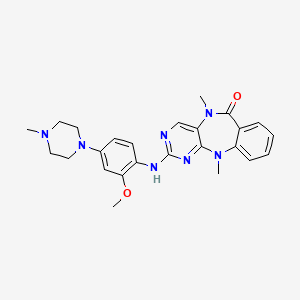

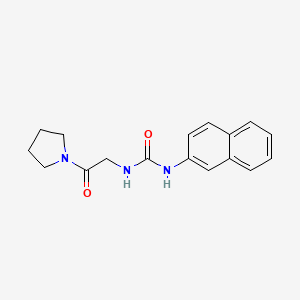

IUPAC Name |

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H46N10O6/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXANFBIRSYHGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H46N10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。